3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid
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Overview
Description
3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid is an organic compound with the molecular formula C₁₃H₁₂O₄ and a molecular weight of 232.23 g/mol . This compound is characterized by the presence of a methoxy group, a propynyloxy group, and an acrylic acid moiety attached to a phenyl ring. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Preparation Methods
The synthesis of 3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenol and propargyl bromide.
Reaction Conditions: The reaction involves the alkylation of 4-methoxyphenol with propargyl bromide in the presence of a base such as potassium carbonate to form 4-methoxy-3-(2-propynyloxy)phenol.
Acrylic Acid Formation: The intermediate 4-methoxy-3-(2-propynyloxy)phenol is then subjected to a Heck reaction with acrylic acid in the presence of a palladium catalyst to yield this compound.
Chemical Reactions Analysis
3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohol.
Scientific Research Applications
3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid is utilized in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biochemistry: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers
Mechanism of Action
The mechanism of action of 3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid can be compared with similar compounds such as:
3-[4-Methoxy-3-(2-propynyloxy)phenyl]propanoic acid: This compound has a similar structure but with a propanoic acid moiety instead of an acrylic acid moiety.
4-Methoxy-3-(2-propynyloxy)benzoic acid: This compound features a benzoic acid moiety, differing in the position of the carboxyl group.
3-[4-Methoxy-3-(2-propynyloxy)phenyl]methanol: This compound has a methanol group instead of an acrylic acid moiety.
Properties
CAS No. |
385383-51-7 |
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Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
3-(4-methoxy-3-prop-2-ynoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H12O4/c1-3-8-17-12-9-10(5-7-13(14)15)4-6-11(12)16-2/h1,4-7,9H,8H2,2H3,(H,14,15) |
InChI Key |
NRKUSLPZZSYOAU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)OCC#C |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)OCC#C |
solubility |
not available |
Origin of Product |
United States |
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